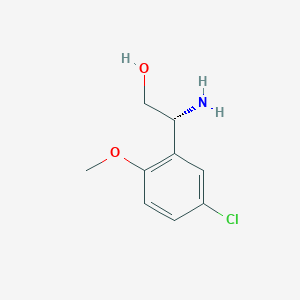
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysts: Employing chiral catalysts to achieve enantioselective synthesis directly, thus bypassing the need for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Acyl chlorides or anhydrides, base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 2-(5-chloro-2-methoxyphenyl)acetone.
Reduction: Formation of 2-(5-chloro-2-methoxyphenyl)ethylamine.
Substitution: Formation of various amides depending on the acylating agent used.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(5-chloro-3-methoxyphenyl)ethan-1-OL
Uniqueness
(2R)-2-Amino-2-(5-chloro-2-methoxyphenyl)ethan-1-OL is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
QURGNXDDBWLYOV-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)[C@H](CO)N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromopropyl)benzo[d]thiazole](/img/structure/B13602136.png)
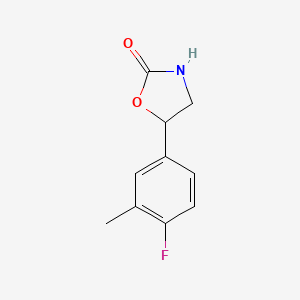
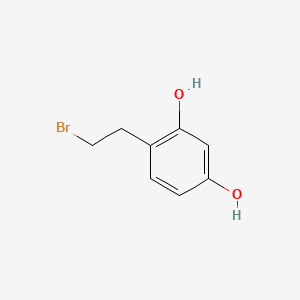
![1-[1-(3-Tert-butylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13602170.png)
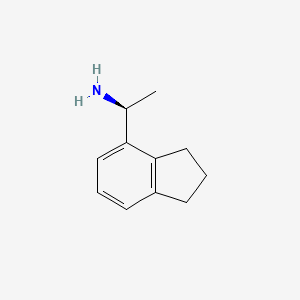
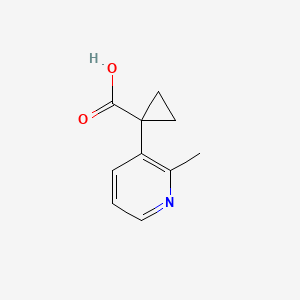
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13602189.png)
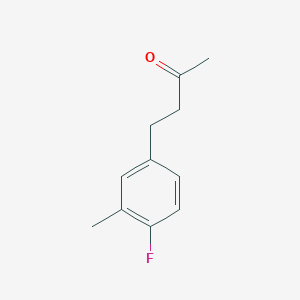

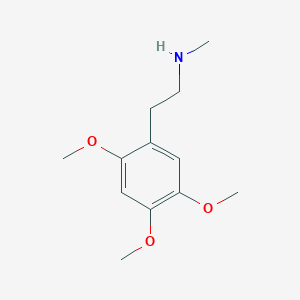
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

